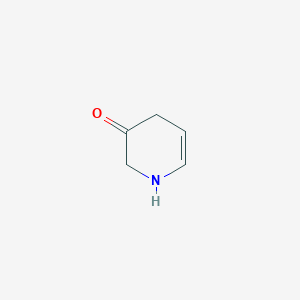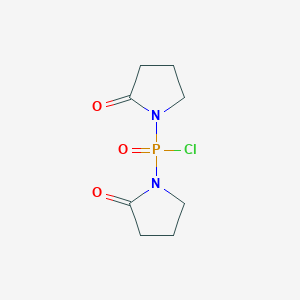![molecular formula C32H52Si5 B14271111 [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane) CAS No. 151626-10-7](/img/structure/B14271111.png)
[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It belongs to the class of organosilicon compounds , which contain silicon-carbon bonds.
- The compound features a central silicon atom (Si) surrounded by four triethenylsilane groups.
Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane): is a chemical compound with the formula .
Métodos De Preparación
- Synthetic Routes:
- One common method involves the reaction of tetrachlorosilane (SiCl4) with ethene (C2H4) in the presence of a Lewis acid catalyst.
- The reaction proceeds as follows:
SiCl4+4C2H4→[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)+4HCl
- Industrial Production :
- Industrial-scale production typically involves the use of trichlorosilane (HSiCl3) as a starting material.
- The process is carried out under controlled conditions to optimize yield and purity.
Análisis De Reacciones Químicas
- Reactivity :
- Oxidation : The compound can undergo oxidation reactions, forming silicon-oxygen bonds.
- Substitution : It can react with nucleophiles, replacing ethenyl groups with other functional groups.
- Common Reagents and Conditions :
- Oxidation : Oxygen or peroxides (e.g., hydrogen peroxide).
- Substitution : Nucleophiles (e.g., Grignard reagents).
- Major Products :
- Oxidation may yield silanol derivatives (Si-OH groups).
- Substitution reactions lead to various substituted silanes.
Aplicaciones Científicas De Investigación
- Chemistry : Used as a precursor for functionalized silicon materials.
- Biology : Investigated for potential applications in drug delivery due to its silicon-based backbone.
- Medicine : Research on its biocompatibility and potential therapeutic uses.
- Industry : Employed in the synthesis of novel materials.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- In drug delivery, it may interact with cell membranes or participate in controlled release.
- Further studies are needed to elucidate detailed mechanisms.
Comparación Con Compuestos Similares
- Unique Features :
- The tetrakis(triethenylsilane) structure sets it apart from other organosilicon compounds.
- Its multiple ethenyl groups provide versatility.
- Similar Compounds :
- [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane) (a related compound with chlorine substituents) .
- Other organosilicon compounds with similar silicon-carbon frameworks.
Remember that this compound’s research is ongoing, and its applications continue to evolve
Propiedades
Número CAS |
151626-10-7 |
|---|---|
Fórmula molecular |
C32H52Si5 |
Peso molecular |
577.2 g/mol |
Nombre IUPAC |
tetrakis[2-tris(ethenyl)silylethyl]silane |
InChI |
InChI=1S/C32H52Si5/c1-13-33(14-2,15-3)25-29-37(30-26-34(16-4,17-5)18-6,31-27-35(19-7,20-8)21-9)32-28-36(22-10,23-11)24-12/h13-24H,1-12,25-32H2 |
Clave InChI |
NTSZGWDWMQVEEQ-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](CC[Si](CC[Si](C=C)(C=C)C=C)(CC[Si](C=C)(C=C)C=C)CC[Si](C=C)(C=C)C=C)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


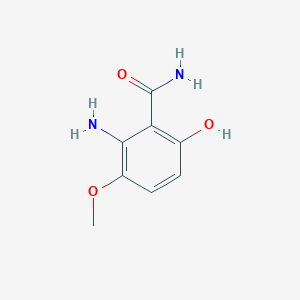
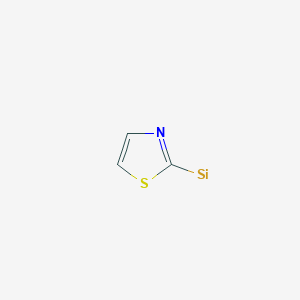



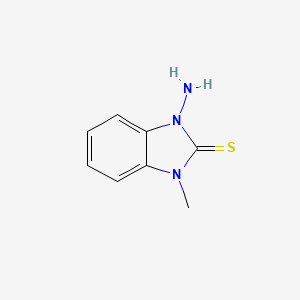
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
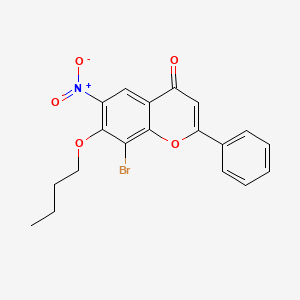
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
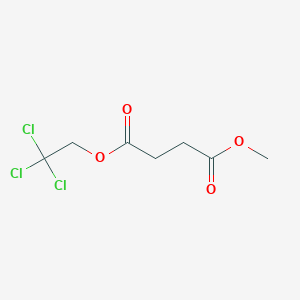
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
